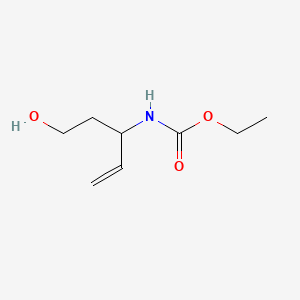
1,3-Propanediamine-2,2-D2 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine-2,2-D2 dihydrochloride is a deuterium-labeled compound, which means that two hydrogen atoms in the molecule are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties. The molecular formula of 1,3-Propanediamine-2,2-D2 dihydrochloride is C3H10D2Cl2N2, and it has a molecular weight of 149.06 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine-2,2-D2 dihydrochloride involves the deuteration of 1,3-propanediamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediamine-2,2-D2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient deuteration of 1,3-propanediamine. The product is then purified through crystallization or distillation to obtain high-purity 1,3-Propanediamine-2,2-D2 dihydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine-2,2-D2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Propanediamine-2,2-D2 dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand the metabolism of amines.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of amine-containing drugs in the body.
Industry: It is used as a building block in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine-2,2-D2 dihydrochloride involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can affect the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and function.
Comparaison Avec Des Composés Similaires
1,3-Propanediamine-2,2-D2 dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,3-Propanediamine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
1,3-Diaminopropane dihydrochloride: Another similar compound used in various chemical and biological studies.
The deuterium labeling in 1,3-Propanediamine-2,2-D2 dihydrochloride provides unique advantages in research, such as improved stability and the ability to trace biochemical pathways more effectively.
Propriétés
Formule moléculaire |
C3H12Cl2N2 |
|---|---|
Poids moléculaire |
149.06 g/mol |
Nom IUPAC |
2,2-dideuteriopropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;; |
Clé InChI |
HYOCSVGEQMCOGE-SRTIKVJZSA-N |
SMILES isomérique |
[2H]C([2H])(CN)CN.Cl.Cl |
SMILES canonique |
C(CN)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



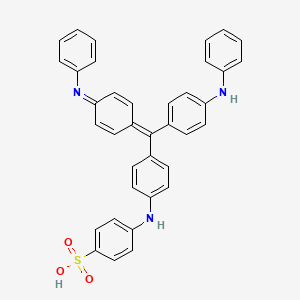
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)

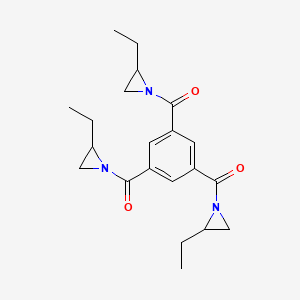
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
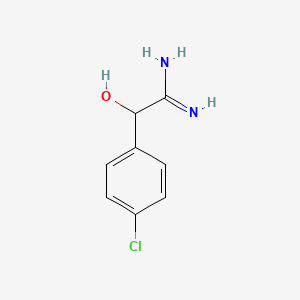

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
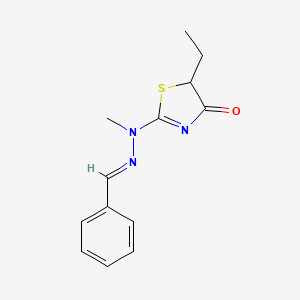
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
